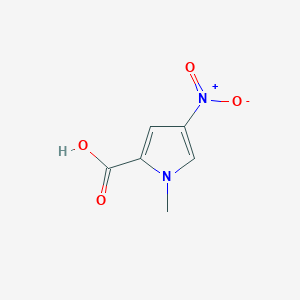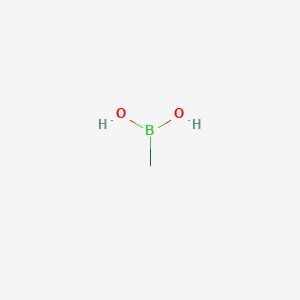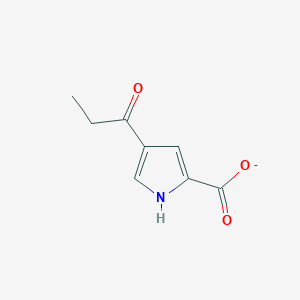
4-Propionyl-1H-pyrrole-2-carboxylic acid
説明
4-Propionyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C8H9NO3 . It has a molecular weight of 167.16 .
Molecular Structure Analysis
The InChI code for 4-Propionyl-1H-pyrrole-2-carboxylic acid is 1S/C8H9NO3/c1-2-7(10)5-3-6(8(11)12)9-4-5/h3-4,9H,2H2,1H3,(H,11,12) . This indicates the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure.Physical And Chemical Properties Analysis
4-Propionyl-1H-pyrrole-2-carboxylic acid is an off-white solid . and should be stored at room temperature . The melting point is 216-220°C .科学的研究の応用
Advanced Chemical Intermediates
4-Propionyl-1H-pyrrole-2-carboxylic acid is used as an advanced chemical intermediate . Chemical intermediates are compounds that are used in the production of other chemicals. They play a crucial role in the chemical industry, serving as building blocks for a wide range of products.
Synthesis of Cholecystokinin Antagonists
Cholecystokinin is a hormone that aids in the digestion of fat and protein. Antagonists of this hormone can be used in the treatment of certain medical conditions such as pancreatitis and anxiety disorders. 4-Propionyl-1H-pyrrole-2-carboxylic acid has been employed in the synthesis of these antagonists .
Synthesis of Benzopyran Antihypertensives
Benzopyran is a type of organic compound that has been used in the development of antihypertensive drugs, which are used to treat high blood pressure. 4-Propionyl-1H-pyrrole-2-carboxylic acid can be used in the synthesis of these drugs .
Synthesis of Azepinediones
Azepinediones are a class of organic compounds that have various applications in medicinal chemistry. 4-Propionyl-1H-pyrrole-2-carboxylic acid can be used in the synthesis of these compounds .
Bio-renewable Feedstock Conversion
A study has shown that 4-Propionyl-1H-pyrrole-2-carboxylic acid can be synthesized from bio-renewable feedstocks, specifically cellulose and chitin . This represents a sustainable method of producing this compound, reducing reliance on non-renewable resources.
Establishment of PCA-based Chemical Space
The use of substrates obtained from two different bio-feedstock bases, namely cellulose and chitin, allowed for the establishment of a PCA-based chemical space . This could potentially open up new avenues for the development of novel compounds and materials.
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H320, and H335 , which indicate harmfulness if swallowed, skin irritation, eye irritation, and respiratory irritation, respectively .
特性
IUPAC Name |
4-propanoyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-7(10)5-3-6(8(11)12)9-4-5/h3-4,9H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFLLRUDRAKKFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CNC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propionyl-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



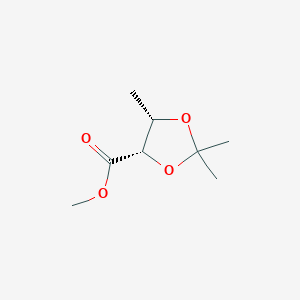


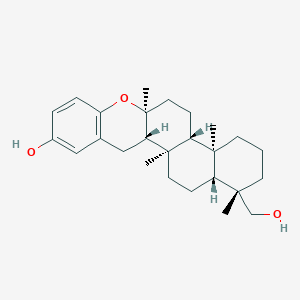
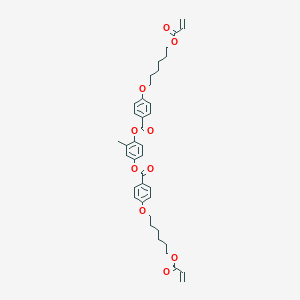
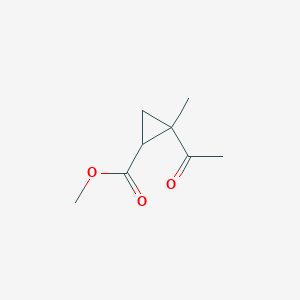
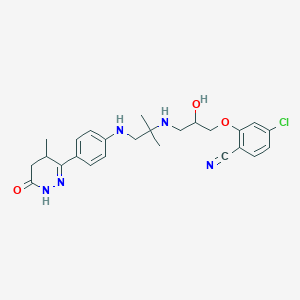

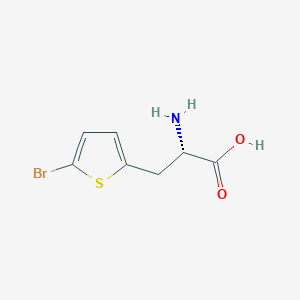
acetic acid](/img/structure/B51367.png)
![4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B51371.png)
